molecular formula C11H12BrN3 B3002533 3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 439108-94-8

3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B3002533
CAS No.: 439108-94-8
M. Wt: 266.142
InChI Key: GXHZUTNIDJRSGZ-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocycle featuring a pyrazolo[1,5-a]pyrimidine core fused to a cyclopentane ring. Key structural attributes include:

  • Bromo substitution at position 3, enhancing electrophilic reactivity for further functionalization .
  • Methyl groups at positions 2 and 5, influencing steric and electronic properties .
  • A 7,8-dihydro-6H-cyclopenta ring system, which promotes planar stacking via C–H···π and π–π interactions .

Properties

IUPAC Name

10-bromo-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHZUTNIDJRSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C3=C1CCC3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323053
Record name 10-bromo-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439108-94-8
Record name 10-bromo-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and implications of this compound in medicinal chemistry.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. For this compound, specific synthetic routes have been developed to enhance yield and purity. The compound can be synthesized through various methods that allow for structural modifications at different positions of the pyrazolo[1,5-a]pyrimidine core .

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. Notably, they have been shown to inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that derivatives can act as selective protein inhibitors with promising results against breast and lung cancer cells .

Enzymatic Inhibition

The compound has also been investigated for its enzymatic inhibitory activity. It has shown potential in inhibiting kinases involved in cancer progression. The structural properties of this compound allow it to interact effectively with active sites of target enzymes .

Case Studies

Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidines:

  • Inhibition of Kinase Activity : A study demonstrated that a related compound inhibited the activity of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell signaling pathways involved in various lymphomas .
  • Antitumor Efficacy : In vivo studies on mice bearing tumor xenografts showed that treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in significant tumor regression compared to controls .
  • Selectivity and Toxicity : Research has indicated that these compounds exhibit lower toxicity profiles relative to traditional chemotherapeutics while maintaining high selectivity for cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Bromine Substitution : The presence of bromine at the 3-position enhances binding affinity to target proteins.
  • Dimethyl Groups : The dimethyl substitutions at positions 2 and 5 contribute to increased lipophilicity and improved cellular uptake .

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is its anticancer activity. This compound belongs to a class of pyrazolo[3,4-d]pyrimidines, which have demonstrated efficacy against various cancer cell lines. Research indicates that these compounds can inhibit tyrosine kinases (TKs), such as Abl and Src-family proteins, which are crucial in cancer cell proliferation and survival .

Case Study: Neuroblastoma Treatment

In a study focused on neuroblastoma, a common pediatric cancer, nanoparticles were developed to improve the solubility and bioavailability of pyrazolo[3,4-d]pyrimidines. The encapsulated compounds exhibited significant cytotoxicity against SH-SY5Y human neuroblastoma cells and led to over 50% tumor volume reduction in xenograft mouse models . This indicates that derivatives of this compound could be further explored for clinical applications in treating neuroblastoma.

Antimicrobial Activity

Another area where this compound shows potential is in antimicrobial applications. Derivatives of pyrazolo compounds have been evaluated for their antibacterial and antifungal properties. For example, studies have demonstrated that certain structural modifications can enhance the antimicrobial activity of pyrazolo derivatives . The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound include:

  • Calcium Channel Modulation : Some derivatives have shown the ability to modulate calcium channels, which is relevant for cardiovascular health and neurological functions .
  • Anti-inflammatory Properties : Compounds in this class have been noted for their anti-inflammatory effects, making them candidates for treating diseases characterized by chronic inflammation .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The structural characteristics contribute significantly to its biological activity; for instance, the presence of bromine enhances its reactivity and interaction with biological targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits TKs; effective against neuroblastoma
AntimicrobialActive against various bacterial and fungal strains
Calcium Channel ModulationInfluences cardiovascular and neurological functions
Anti-inflammatoryReduces inflammation in various models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents Molecular Weight Notable Properties References
3-Bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine 3-Br, 2-Me, 5-Me, cyclopenta ring 295.17* High lipophilicity; planar stacking
2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine 4-BrPh at C2, 5-Me, cyclopenta ring 356.24 Isostructural; aryl substitution
3-Bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine 3-Br, 5-Cl, 7-Cl 266.91 Lower MW; halogen-rich
2-((4-Bromophenyl)amino)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine-3-carboxamide 4-BrPhNH at C2, C3-carboxamide 385.23 Carboxamide functionality; mp 282–290°C
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one 3-Br, 5-Me, 7-Me, C2-ketone 256.09 Oxo group; reduced cyclopenta fusion

*Calculated based on molecular formula C₁₁H₁₂BrN₃.

Key Observations :

  • Halogen substitutions : Bromine at C3 is common, but chloro derivatives (e.g., 3-Bromo-5,7-dichloro analog) exhibit reduced molecular weight and altered electronic profiles .
  • Aryl vs. alkyl groups : Aryl substitutions at C2 (e.g., 4-bromophenyl) enhance π-stacking but may reduce solubility compared to methyl groups .
  • Carboxamide addition : Introduced in ’s compound, this group improves hydrogen-bonding capacity, as evidenced by IR peaks at 3,405 cm⁻¹ (NH₂) and 1,651 cm⁻¹ (C=O) .

Critical SAR Findings :

  • C3 position : Bromine serves as a leaving group for further derivatization (e.g., Suzuki coupling), while carboxamides at this position enhance kinase binding .
  • C5 substituents : Methyl groups in the target compound may limit steric hindrance compared to bulkier groups (e.g., 3,4,5-trimethoxy in 6m), which improve EGFR inhibition but reduce bioavailability .
  • Cyclopenta fusion : The dihydrocyclopenta ring in the target compound promotes rigid planar conformations, favoring interactions with hydrophobic kinase domains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, and what intermediates are critical?

  • Methodology : The synthesis typically involves multi-step reactions starting from substituted pyrazole-5-amine derivatives. Key intermediates include 3-formylpyrazolo[1,5-a]pyrimidines, which enable further functionalization via nucleophilic substitution or cross-coupling reactions. Microwave-assisted organic synthesis (MAOS) has been reported to enhance reaction efficiency and yield .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing between aromatic and aliphatic regions.
  • X-ray crystallography : Resolves bond-length anomalies (e.g., N1–C2 vs. C3A–N8B bond lengths) and confirms the envelope conformation of the cyclopentane ring .
  • HRMS/IR : Validates molecular weight and functional groups (e.g., bromine substitution) .

Q. How does hydrogen bonding influence the solid-state packing of this compound?

  • Methodology : Single-crystal X-ray studies reveal C–H⋯N hydrogen-bonded chains along the crystallographic axis, which stabilize the lattice. The dihedral angle between the pyrazolopyrimidine core and aryl substituents (e.g., 12.0°–14.5°) affects intermolecular interactions and solubility .

Advanced Research Questions

Q. How can contradictory crystallographic data on π-electron delocalization in the pyrazolopyrimidine core be resolved?

  • Methodology : Computational studies (DFT or NBO analysis) complement experimental X-ray data to assess electron distribution. For example, bond fixation in the pyrimidine ring (similar to naphthalene) suggests limited π-delocalization, which aligns with observed bond-length alternations (e.g., N1–C2: 1.34 Å vs. C3A–N8B: 1.46 Å) .

Q. What structure-activity relationship (SAR) trends govern this compound’s efficacy as a kinase inhibitor (e.g., CDK2, ALK2)?

  • Methodology :

  • Substitution at C3 : Bromine enhances electrophilicity, improving binding to ATP pockets. Methyl groups at C2/C5 modulate steric hindrance.
  • Conformational analysis : The envelope puckering of the cyclopentane ring (Q = 0.25–0.35 Å) impacts protein-ligand complementarity. Docking studies with CDK2 (PDB: 1AQ1) validate these effects .

Q. What experimental strategies address discrepancies in biological activity data across cell-based assays?

  • Methodology :

  • Dose-response normalization : Controls for variable cell permeability (e.g., using P-glycoprotein inhibitors).
  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms direct target binding versus off-target effects .

Q. How does the 3-bromo substituent influence allosteric modulation of GPCRs or nuclear receptors?

  • Methodology : Functional assays (e.g., cAMP accumulation for GPCRs) paired with mutagenesis studies identify key residues (e.g., Arg753 in the androgen receptor) that interact with the bromine atom. Competitive binding studies with radiolabeled ligands (e.g., [3H]-DHT) quantify allosteric effects .

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